Cas no 1153404-24-0 (N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno5,6-boxepin-5-amine)

N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno5,6-boxepin-5-amine Chemical and Physical Properties
Names and Identifiers
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- N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine
- N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine
- 2H-Indeno[5,6-b]oxepin-5-amine, N-cyclopropyl-3,4,5,7,8,9-hexahydro-
- N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno5,6-boxepin-5-amine
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- Inchi: 1S/C16H21NO/c1-3-11-9-14-15(17-13-6-7-13)5-2-8-18-16(14)10-12(11)4-1/h9-10,13,15,17H,1-8H2
- InChI Key: XNDJMXVRQHOOME-UHFFFAOYSA-N
- SMILES: O1CCCC(C2C=C3CCCC3=CC1=2)NC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 302
- Topological Polar Surface Area: 21.3
- XLogP3: 3.2
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno5,6-boxepin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-114126-5.0g |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine |
1153404-24-0 | 95% | 5g |
$2028.0 | 2023-06-09 | |
Enamine | EN300-114126-2.5g |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine |
1153404-24-0 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-114126-0.25g |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine |
1153404-24-0 | 95% | 0.25g |
$347.0 | 2023-10-26 | |
Enamine | EN300-114126-1.0g |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine |
1153404-24-0 | 95% | 1g |
$699.0 | 2023-06-09 | |
Enamine | EN300-114126-0.5g |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine |
1153404-24-0 | 95% | 0.5g |
$546.0 | 2023-10-26 | |
1PlusChem | 1P028QDK-10g |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine |
1153404-24-0 | 95% | 10g |
$3779.00 | 2023-12-26 | |
1PlusChem | 1P028QDK-100mg |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine |
1153404-24-0 | 95% | 100mg |
$350.00 | 2023-12-26 | |
Enamine | EN300-114126-10.0g |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine |
1153404-24-0 | 95% | 10g |
$3007.0 | 2023-06-09 | |
Enamine | EN300-114126-0.1g |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine |
1153404-24-0 | 95% | 0.1g |
$241.0 | 2023-10-26 | |
Enamine | EN300-114126-10g |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-amine |
1153404-24-0 | 95% | 10g |
$3007.0 | 2023-10-26 |
N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno5,6-boxepin-5-amine Related Literature
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
Additional information on N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno5,6-boxepin-5-amine
N-Cyclopropyl-2H,3H,4H,5H,7H,8H,9H-Indeno[5,6]Boxepin-5-Amine: A Comprehensive Overview
The compound with CAS No. 1153404-24-0, commonly referred to as N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6]boxepin-5-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in advanced materials and drug discovery. Recent studies have shed light on its synthesis methods and properties, making it a subject of interest for researchers worldwide.
The indeno[5,6]boxepin framework is a key structural feature of this compound. This bicyclic system combines the properties of an indene and a boxane structure, resulting in a rigid and planar geometry. The cyclopropyl group attached to the nitrogen atom introduces additional strain and reactivity into the molecule. These structural attributes make the compound ideal for exploring novel chemical reactions and applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-cyclopropyl-2H,3H,4H,5H,7H,8H,9H-indeno[5,6]boxepin-5-amine. Researchers have employed various strategies to construct the indeno[5,6]boxepin core. One notable approach involves the use of palladium-catalyzed coupling reactions to assemble the bicyclic framework. The incorporation of the cyclopropylamine group has been achieved through nucleophilic substitution or reductive amination techniques.
The electronic properties of this compound are particularly intriguing due to its conjugated π-system and nitrogen functionality. Studies have shown that the molecule exhibits strong fluorescence under UV light due to its extended conjugation. This property makes it a promising candidate for applications in optoelectronics and sensors.
In terms of applications,N-cyclopropyl-2H,3H,…boxepin…amine has shown potential in drug delivery systems. Its rigid structure allows for controlled drug release mechanisms when incorporated into polymer matrices. Additionally, its fluorescence properties make it suitable for use as a fluorescent probe in bioimaging applications.
Recent research has also explored the use of this compound in catalysis. The strained cyclopropane ring can act as a Lewis base or acid depending on its substituents. This dual functionality makes it an attractive catalyst for various organic transformations.
In conclusion,N-cyclopropyl…boxepin…amine (CAS No 1153404-24-0) is a versatile compound with diverse applications across multiple fields. Its unique structure and reactivity continue to inspire new research directions in synthetic chemistry and materials science.
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